![molecular formula C7H6N4O B1349469 4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine CAS No. 131988-01-7](/img/structure/B1349469.png)
4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine
Overview
Description
“4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine” is a compound with the molecular weight of 162.15 . It is a powder at room temperature . The IUPAC name for this compound is 4-(3-pyridinyl)-1,2,5-oxadiazol-3-amine .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .
Molecular Structure Analysis
The molecular structure of “4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine” can be represented by the InChI code: 1S/C7H6N4O/c8-7-6(10-12-11-7)5-2-1-3-9-4-5/h1-4H, (H2,8,11) .
Physical And Chemical Properties Analysis
“4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine” is a powder at room temperature with a melting point of 161-163°C .
Scientific Research Applications
Agricultural Biological Activities
1,2,4-Oxadiazole derivatives, which include “4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine”, exhibit a broad spectrum of agricultural biological activities . They have been used in the discovery of efficient and low-risk chemical pesticides . These compounds have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .
Antibacterial Effects
Certain 1,2,4-oxadiazole derivatives have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC 50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) . They also exhibited excellent antibacterial ability against Xanthomonas oryzae pv. oryzicola (Xoc) .
Anti-Cancer Agents
A series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives, which are related to “4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine”, have been designed, synthesized, and biologically evaluated as potent Nur77 modulators . These compounds are being studied as potential anti-cancer agents .
Drug Discovery
1,2,4-Oxadiazole derivatives have received considerable attention in drug discovery due to their unique bioisosteric properties and an unusually wide spectrum of biological activities . They serve as a perfect framework for novel drug development .
Antimicrobial Screening
The synthesized compounds related to “4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine” have been screened for antibacterial activity . Some of these compounds were found to be effective against C. albicans and A. clavatus fungal strains, while others demonstrated activity against E. coli and P. aeruginosa bacterial strains .
Synthetic Methods
The synthetic methods of 1,2,4-oxadiazole derivatives, including “4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine”, are of great interest in various scientific areas such as pharmaceutical industry, drug discovery, scintillating materials, and dyestuff industry .
Mechanism of Action
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been found to influence various biochemical pathways, leading to downstream effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine . .
Safety and Hazards
Future Directions
Given the potential therapeutic properties of compounds with similar structures, further research into the properties and potential applications of “4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine” could be beneficial. This could include exploring its potential as a therapeutic agent, given the reported activity of similar compounds in areas such as cancer therapy .
properties
IUPAC Name |
4-pyridin-3-yl-1,2,5-oxadiazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-7-6(10-12-11-7)5-2-1-3-9-4-5/h1-4H,(H2,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUBDHWJUIFECR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NON=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30362840 | |
Record name | 4-pyridin-3-yl-1,2,5-oxadiazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30362840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine | |
CAS RN |
131988-01-7 | |
Record name | 4-pyridin-3-yl-1,2,5-oxadiazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30362840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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